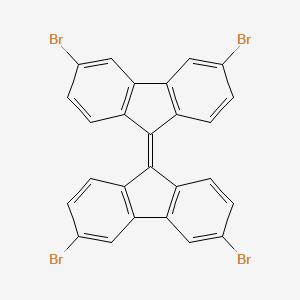
3,3',6,6'-Tetrabromo-9,9'-bifluorenylidene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene: is a brominated organic compound with the molecular formula C26H12Br4. It is characterized by the presence of four bromine atoms attached to a bifluorenylidene core. This compound is known for its unique structural properties and is used in various scientific research applications, particularly in the fields of organic synthesis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene typically involves the bromination of 9,9’-bifluorenylidene. The reaction is carried out under controlled conditions using bromine or bromine-containing reagents. The process involves multiple steps, including the formation of intermediate compounds, which are subsequently brominated to yield the final product .
Industrial Production Methods: Industrial production of 3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving the use of advanced equipment and techniques to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in various biological assays to study molecular interactions and pathways.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene involves its interaction with molecular targets through its bromine atoms and bifluorenylidene core. The bromine atoms can participate in halogen bonding, while the bifluorenylidene core can engage in π-π interactions with other aromatic systems. These interactions influence the compound’s reactivity and its ability to modulate various molecular pathways .
Comparaison Avec Des Composés Similaires
3,3’,6,6’-Tetrabromo-9,9’-bicarbazole: Similar in structure but contains carbazole units instead of fluorenylidene.
1,3,6,8-Tetrabromopyrene: Another brominated aromatic compound with different core structure.
3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene: Shares the bifluorenylidene core but differs in the position and number of bromine atoms.
Uniqueness: 3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene is unique due to its specific arrangement of bromine atoms and the bifluorenylidene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C26H12Br4 |
|---|---|
Poids moléculaire |
644.0 g/mol |
Nom IUPAC |
3,6-dibromo-9-(3,6-dibromofluoren-9-ylidene)fluorene |
InChI |
InChI=1S/C26H12Br4/c27-13-1-5-17-21(9-13)22-10-14(28)2-6-18(22)25(17)26-19-7-3-15(29)11-23(19)24-12-16(30)4-8-20(24)26/h1-12H |
Clé InChI |
HFNZBYBNUKUSFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C3=C(C2=C4C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


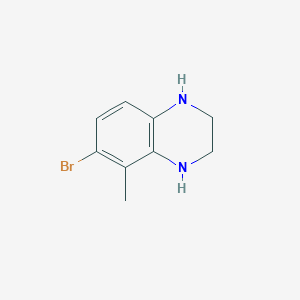
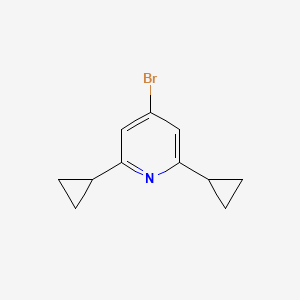
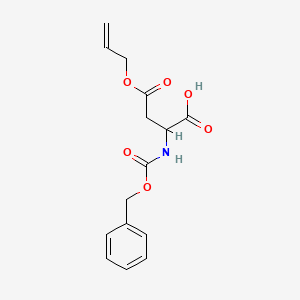

![1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)](/img/structure/B13652058.png)
![tert-Butyl 4-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652068.png)
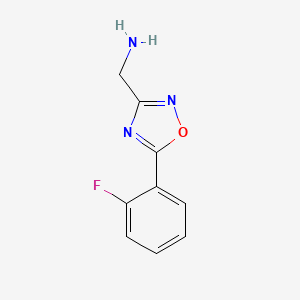


![5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13652086.png)

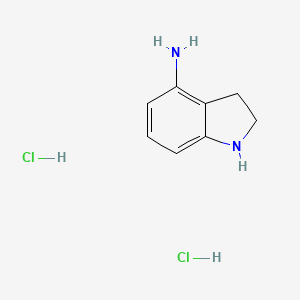
![4-Azaspiro[2.4]heptan-7-one](/img/structure/B13652101.png)
![4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride](/img/structure/B13652102.png)
